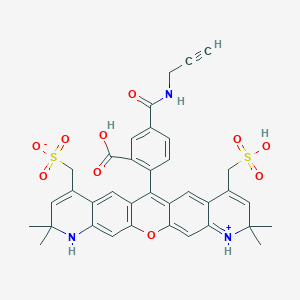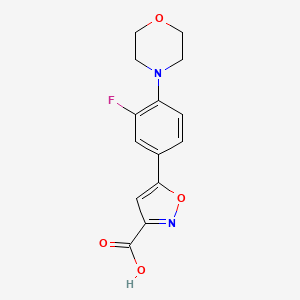
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid is a compound that belongs to the isoxazole family, which is known for its significant role in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a morpholine ring and a fluoro-substituted phenyl group, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
The synthesis of 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid typically involves a series of chemical reactions. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving isoxazole derivatives.
Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by binding to enzymes or receptors, modulating their activity. The presence of the fluoro and morpholine groups may enhance the compound’s affinity for certain biological targets, leading to more potent effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylic Acid can be compared with other isoxazole derivatives, such as:
- 5-(4-Fluorophenyl)isoxazole-3-methanol
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Propriétés
Formule moléculaire |
C14H13FN2O4 |
|---|---|
Poids moléculaire |
292.26 g/mol |
Nom IUPAC |
5-(3-fluoro-4-morpholin-4-ylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O4/c15-10-7-9(13-8-11(14(18)19)16-21-13)1-2-12(10)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H,18,19) |
Clé InChI |
UOWLUGXFZFHJAQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)C3=CC(=NO3)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)
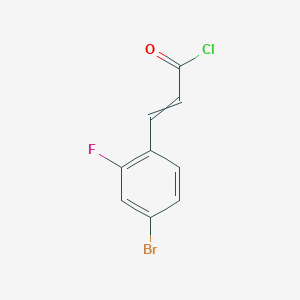

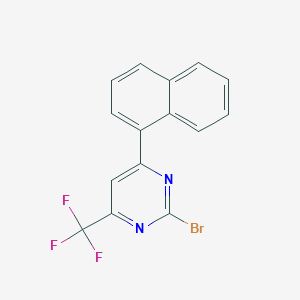
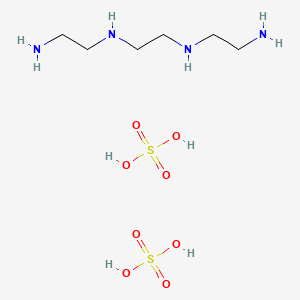
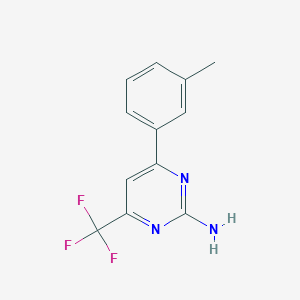
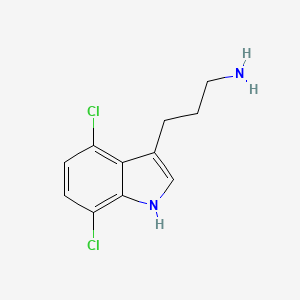
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)
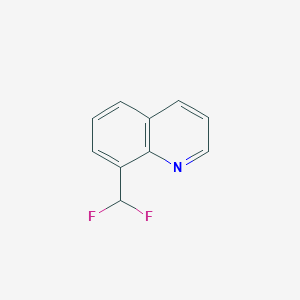

![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)
